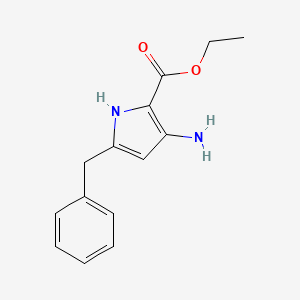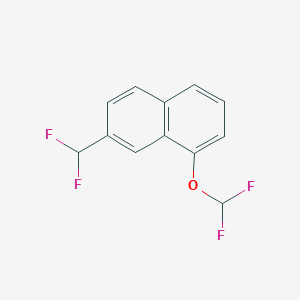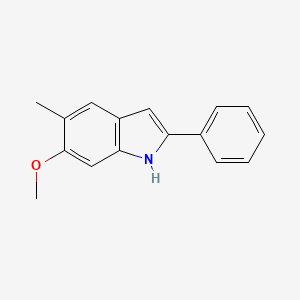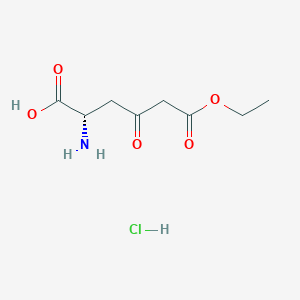
1-(4-Methoxyphenyl)-1-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1-phenylpropan-2-one is an organic compound with the molecular formula C16H16O2. It is a ketone derivative, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (4-methoxybenzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of alternative catalysts to improve efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-Methoxyphenyl)-1-phenylpropan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound finds use in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Methoxyphenyl)-1-phenylpropan-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The pathways involved can include enzymatic oxidation, reduction, and conjugation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl structure but different functional groups and pharmacological properties.
Uniqueness
1-(4-Methoxyphenyl)-1-phenylpropan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and applications compared to other methoxyphenyl derivatives. Its versatility in undergoing various chemical reactions and its utility in diverse research fields highlight its significance .
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C16H16O2/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16H,1-2H3 |
InChI-Schlüssel |
MYTNGMJJTGIKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)




![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)

![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)


